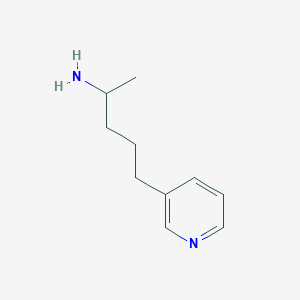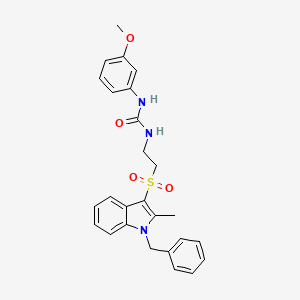
5-(Piridin-3-il)pentan-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-3-yl)pentan-2-amine is a chemical compound that belongs to the class of amines. It is characterized by a pyridine ring attached to a pentan-2-amine chain. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.
Aplicaciones Científicas De Investigación
5-(Pyridin-3-yl)pentan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential therapeutic effects and interactions with biological targets.
Medicine: Investigated for its role in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)pentan-2-amine can be achieved through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds followed by oxidation . Another method includes the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of 5-(Pyridin-3-yl)pentan-2-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyridin-3-yl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes and ketones using oxidizing agents like PhI(OAc)2 and TEMPO.
Reduction: Reduction of nitro groups to amines using catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions involving halides and other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PhI(OAc)2, TEMPO
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas
Catalysts: Copper, nickel, and other transition metals
Major Products Formed
Aldehydes and Ketones: Formed through oxidation reactions
Amines: Formed through reduction reactions
Substituted Pyridines: Formed through nucleophilic substitution reactions
Mecanismo De Acción
The mechanism of action of 5-(Pyridin-3-yl)pentan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may enhance the inhibitory potential of neurotransmitters by modulating GABA-A receptors . Additionally, it can participate in oxidation reactions, converting amines to carbonyl compounds through the action of hypervalent iodine and TEMPO .
Comparación Con Compuestos Similares
Similar Compounds
5-(Pyridin-3-yl)pentan-2-one: A related compound with a ketone functional group instead of an amine.
3-(Pyridin-3-yl)propan-1-amine: A shorter chain analogue with similar structural features.
Uniqueness
5-(Pyridin-3-yl)pentan-2-amine is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility in synthetic applications and potential therapeutic effects make it a valuable compound in both research and industrial contexts.
Propiedades
IUPAC Name |
5-pyridin-3-ylpentan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWVJTJAALVOQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366151.png)


![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2366157.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2366158.png)
![5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2366159.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2366160.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2366164.png)



